2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic Acid
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Overview
Description
2-(2,3-Dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid is a compound that features an indole moiety fused with a cyclopropane ring. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . The unique structure of this compound makes it an interesting subject for chemical and biological research.
Scientific Research Applications
2-(2,3-Dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s potential therapeutic effects are explored in drug development, particularly for targeting specific biological pathways.
Safety and Hazards
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The cyclopropane ring can be introduced through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
2-(2,3-Dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by its electron-rich nature.
Cycloaddition: The compound can participate in [4+2] cycloaddition reactions, where the indole nucleus serves as either the diene or the dienophile component.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression . The cyclopropane ring adds rigidity to the molecule, potentially enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other indole derivatives like indole-3-acetic acid and indole-3-carbinol. Compared to these, 2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(9-7-10(9)13(16)17)14-6-5-8-3-1-2-4-11(8)14/h1-4,9-10H,5-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWYYHYSTYXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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